5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride
CAS No.: 1184916-48-0
Cat. No.: VC15969480
Molecular Formula: C9H17ClN2O
Molecular Weight: 204.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1184916-48-0 |
|---|---|
| Molecular Formula | C9H17ClN2O |
| Molecular Weight | 204.70 g/mol |
| IUPAC Name | 5-piperidin-4-ylpyrrolidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C9H16N2O.ClH/c12-9-2-1-8(11-9)7-3-5-10-6-4-7;/h7-8,10H,1-6H2,(H,11,12);1H |
| Standard InChI Key | XGZBSQWRYHZRNM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC1C2CCNCC2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 5-piperidin-4-ylpyrrolidin-2-one hydrochloride, reflects its bicyclic architecture: a pyrrolidin-2-one (γ-lactam) ring fused to a piperidine moiety at the 4-position. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 1184916-48-0 | |
| Molecular Formula | ||
| Molecular Weight | 204.70 g/mol | |
| SMILES | C1CC(=O)NC1C2CCNCC2.Cl | |
| InChIKey | XGZBSQWRYHZRNM-UHFFFAOYSA-N |
The hydrochloride salt enhances solubility, a critical factor in drug formulation. The γ-lactam ring introduces hydrogen-bonding capacity via its carbonyl group (), while the piperidine nitrogen provides a protonation site .
Stereochemical Considerations
Although stereochemistry is unspecified in available data, the piperidine ring’s chair conformation and pyrrolidinone’s planar lactam group suggest restricted rotation. Computational models predict a topological polar surface area of 41.1 Ų, indicative of moderate membrane permeability .
Synthesis and Production
Challenges in Optimization
Key hurdles include:
-
Regioselectivity: Ensuring piperidine attachment at the pyrrolidinone’s 5-position.
-
Byproduct Formation: Minimizing lactam hydrolysis during acidic workup.
Physicochemical Properties
Computed Properties
PubChem-derived data reveal critical parameters for drug-likeness:
| Property | Value | Relevance |
|---|---|---|
| Hydrogen Bond Donors | 3 | Solubility, target interactions |
| Hydrogen Bond Acceptors | 2 | Membrane permeability |
| Rotatable Bonds | 1 | Conformational flexibility |
| Topological Polar Surface Area | 41.1 Ų | Blood-brain barrier penetration |
The compound’s logP (partition coefficient) remains uncalculated, but its moderate polar surface area suggests balanced lipophilicity .
Analytical Characterization
Spectroscopic Methods
-
NMR: Expected signals include δ 1.5–2.5 ppm (piperidine CH₂), δ 3.2–3.8 ppm (N–CH₂), and δ 170–175 ppm (C=O).
-
Mass Spectrometry: Predicted molecular ion peak at m/z 204.10 (M⁺) .
Applications and Future Directions
Pharmaceutical Intermediates
The compound’s bifunctional structure positions it as a precursor for:
-
Dual-acting kinase inhibitors.
-
Neuroactive prodrugs requiring enhanced solubility.
Research Gaps
-
In Vivo Studies: Pharmacokinetic and toxicity profiling.
-
Crystallography: X-ray diffraction to resolve stereochemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume